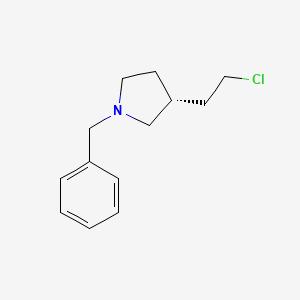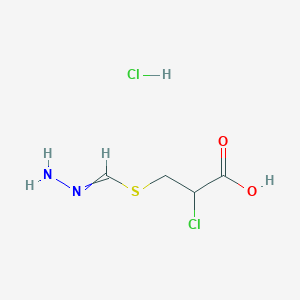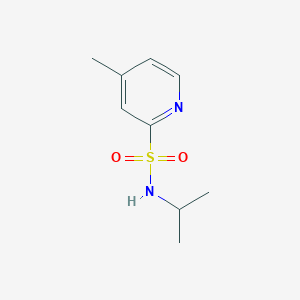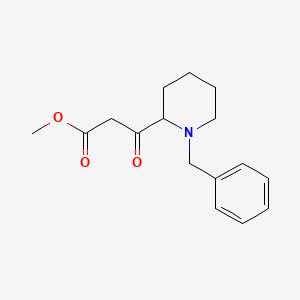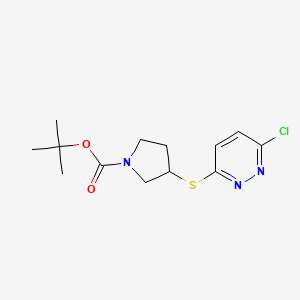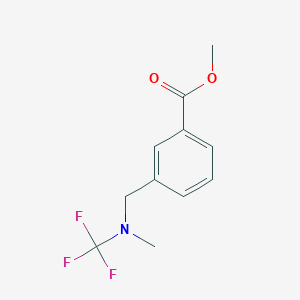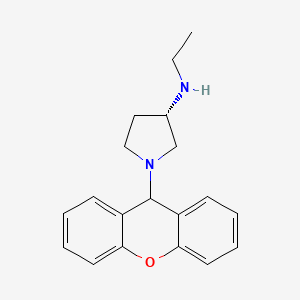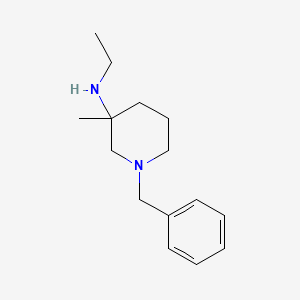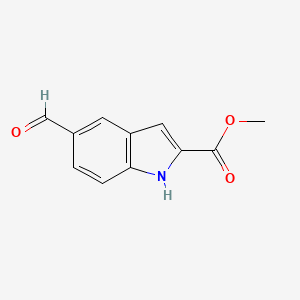
2-(4-Nitropiperazin-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitropiperazin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C6H13N3O2 It is characterized by the presence of a piperazine ring substituted with a nitro group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitropiperazin-1-yl)ethan-1-ol typically involves the nitration of piperazine followed by the introduction of an ethanol group. One common method involves the reaction of piperazine with nitric acid to form 4-nitropiperazine. This intermediate is then reacted with ethylene oxide under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitropiperazin-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: The ethanol moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or other strong oxidizing agents.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Reduction: 2-(4-Aminopiperazin-1-yl)ethan-1-ol.
Oxidation: Corresponding oxides or nitroso derivatives.
Substitution: Various substituted ethanol derivatives.
Scientific Research Applications
2-(4-Nitropiperazin-1-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Nitropiperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including modulation of enzyme activity and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrosopiperazin-1-yl)ethan-1-ol
- 2-(4-Aminopiperazin-1-yl)ethan-1-ol
- 2-(4-Methylpiperazin-1-yl)ethan-1-ol
Uniqueness
2-(4-Nitropiperazin-1-yl)ethan-1-ol is unique due to the presence of both a nitro group and an ethanol moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
42499-45-6 |
|---|---|
Molecular Formula |
C6H13N3O3 |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
2-(4-nitropiperazin-1-yl)ethanol |
InChI |
InChI=1S/C6H13N3O3/c10-6-5-7-1-3-8(4-2-7)9(11)12/h10H,1-6H2 |
InChI Key |
ABAUHEKMEHBEMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


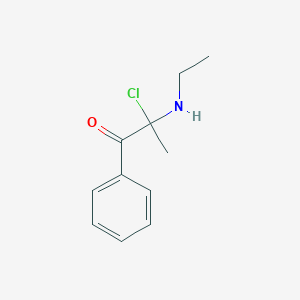
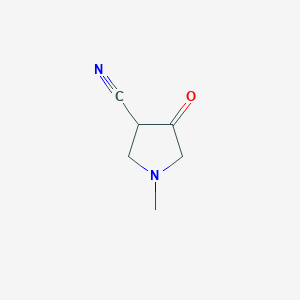
![Imidazo[4,5,1-jk][1]benzazepine](/img/structure/B13954310.png)
